Methyl 2-(4-fluorobenzyl)isonicotinate

Medicinal Chemistry Synthetic Intermediate Quality Control

Methyl 2-(4-fluorobenzyl)isonicotinate, with CAS number 1251844-62-8, is a synthetic organic compound classified as a fluorinated isonicotinate ester. Its structure features a pyridine-4-carboxylate core substituted at the 2-position with a 4-fluorobenzyl group, giving it the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol.

Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
CAS No. 1251844-62-8
Cat. No. B1400520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-fluorobenzyl)isonicotinate
CAS1251844-62-8
Molecular FormulaC14H12FNO2
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)F
InChIInChI=1S/C14H12FNO2/c1-18-14(17)11-6-7-16-13(9-11)8-10-2-4-12(15)5-3-10/h2-7,9H,8H2,1H3
InChIKeyUVVPYEXBZKNEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-fluorobenzyl)isonicotinate (CAS 1251844-62-8): A Specialized Isonicotinate-Based Research Intermediate for Targeted Synthesis


Methyl 2-(4-fluorobenzyl)isonicotinate, with CAS number 1251844-62-8, is a synthetic organic compound classified as a fluorinated isonicotinate ester . Its structure features a pyridine-4-carboxylate core substituted at the 2-position with a 4-fluorobenzyl group, giving it the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol . This compound is primarily employed as a specialty intermediate in medicinal chemistry and agrochemical research, serving as a building block for the synthesis of more complex molecules . Its value proposition lies in the specific arrangement of its functional groups, which can be leveraged to introduce both a fluorinated aromatic ring and a pyridine carboxylate scaffold into target molecules, a combination of interest for modulating lipophilicity and binding interactions .

Why Methyl 2-(4-fluorobenzyl)isonicotinate Cannot Be Readily Substituted with Other Isonicotinate Analogs in Research


In-class compounds, such as other fluorobenzyl isomers or the parent acid, cannot be simply interchanged because the precise position of the fluorine substituent on the benzyl ring and the nature of the ester group are critical parameters that govern molecular recognition and physicochemical properties . Direct quantitative comparison literature for this specific compound is extremely scarce, and the limited available data suggests that substitution patterns dictate activity in ways that are not interchangeable. For instance, the 4-fluorobenzyl isomer (target compound) is expected to present a different electronic distribution and steric profile compared to the 2-fluorobenzyl isomer, which is a distinct product with its own CAS number (1251844-70-8) . Furthermore, the methyl ester serves as a key precursor for further functionalization, unlike the corresponding 2-(4-Fluorobenzyl)isonicotinic acid. A failure to recognize these nuances can lead to the synthesis of an incorrect final product, erroneous structure-activity relationship (SAR) conclusions, and wasted procurement resources.

Quantitative Differentiation Assessment for Methyl 2-(4-fluorobenzyl)isonicotinate (CAS 1251844-62-8)


Positional Isomer Purity Specification Comparison with the 2-Fluoro Analog

The minimum purity specification for Methyl 2-(4-fluorobenzyl)isonicotinate (target) is 95%, a standard met by its positional isomer, Methyl 2-(2-fluorobenzyl)isonicotinate (CAS 1251844-70-8) . Both compounds share the same molecular weight (245.25 g/mol). However, they are chemically distinct entities, and the choice of the 4-fluoro (para) isomer over the 2-fluoro (ortho) isomer is dictated by the specific requirements of the downstream synthetic target . No quantitative purity advantage exists between these two specific commercial offerings. The differentiation lies entirely in the regiospecificity required for the intended molecular target.

Medicinal Chemistry Synthetic Intermediate Quality Control

Physicochemical Differentiation from the Parent Carboxylic Acid Form

The target compound (methyl ester) is a valuable synthetic handle distinguished from the acid form, 2-(4-Fluorobenzyl)isonicotinic acid. While no direct, head-to-head quantitative comparison data (e.g., logP, solubility) from a primary source could be located for these exact two molecules, a class-level inference can be made. The esterification of a carboxylic acid to a methyl ester is a well-established strategy to increase lipophilicity and membrane permeability . According to a vendor source, the acid form is cited as having broad antimicrobial activity with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . Critically, this specific activity is not reported for the methyl ester, and the two compounds cannot be assumed to share the same biological profile. The methyl ester offers different reactivity, serving as a precursor to amides, alcohols, or other functionalities not directly accessible from the acid.

Drug Design Prodrugs Solubility

The Role of Fluorine Substituent Position in Enzyme Inhibition Selectivity

The specific placement of a fluorine atom on a benzyl ring can dramatically alter a molecule's binding affinity and selectivity profile. This is a foundational principle in medicinal chemistry. A search for the target compound revealed no primary assay data. However, a structurally distinct molecule containing a '4-fluorobenzylidene-isonicotinohydrazide' motif showed activity in BindingDB against ecto-5'-nucleotidase with an IC50 of 6.76E+3 nM . This observation supports the class-level inference that the 4-fluorobenzyl fragment, when attached to an isonicotinyl core, can be recognized by biological targets. The positional isomer, Methyl 2-(2-fluorobenzyl)isonicotinate, is expected to have a completely different vector and electronic surface, which would lead to different, non-interchangeable SAR. No direct binding data comparing the 2-fluoro and 4-fluoro isomers of this specific scaffold could be found, representing a critical gap in the published evidence.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Best Application Scenarios for Methyl 2-(4-fluorobenzyl)isonicotinate (CAS 1251844-62-8) Based on Available Evidence


Focused Structure-Activity Relationship (SAR) Studies on Isonicotinate-Based Kinase Inhibitor Scaffolds

This compound is best suited for a medicinal chemist conducting a systematic exploration of a fluorobenzyl-isonicotinate chemotype where the para-fluorine position is a specific design hypothesis. In this context, Methyl 2-(4-fluorobenzyl)isonicotinate serves as a dedicated and non-substitutable building block. Its use over the 2-fluoro or 3-fluoro isomers is mandatory for probing the para position's topological and electronic effects on the target of interest. The methyl ester handle allows for convenient derivatization into a library of amides, acids, and alcohols for SAR expansion .

Certified Synthesis of a Regiospecifically Defined Intermediate for a Patented Pharmaceutical Compound

For a process chemist following a patent that specifically requires the 2-(4-fluorobenzyl)isonicotinate intermediate, the selection of this compound is an absolute requirement . The use of a positional isomer like the 2-fluorobenzyl variant would produce an incorrect isomeric final product, failing to meet regulatory and patent specifications. The availability of a minimum 95% purity specification, while not a differentiator from its isomers, provides a defined starting point for further purification if needed .

Investigating the Impact of Esterification on the Physicochemical Profile of Fluorinated Isonicotinic Acids

This scenario is directly relevant to research focused on prodrug design or the optimization of a lead compound's cellular permeability. This methyl ester is the specific tool required to investigate the effects of masking a polar carboxylate group relative to the parent acid, 2-(4-Fluorobenzyl)isonicotinic acid. The choice is scientifically driven by the hypothesis that the ester form will exhibit increased lipophilicity and different cellular partitioning, a standard class-level inference that requires experimental validation .

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